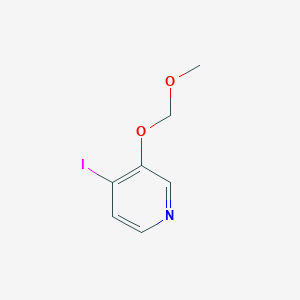

4-Iodo-3-(methoxymethoxy)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-3-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTWRMVWQKCYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CN=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299970 | |

| Record name | 4-Iodo-3-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81245-27-4 | |

| Record name | 4-Iodo-3-(methoxymethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81245-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

An In-Depth Technical Guide to the Applications of 4-Iodo-3-(methoxymethoxy)pyridine in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring remains a privileged scaffold, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] Among the vast arsenal of pyridine-based building blocks, 4-Iodo-3-(methoxymethoxy)pyridine has emerged as a particularly valuable intermediate for medicinal chemists. Its utility lies in the strategic placement of two key functional groups with orthogonal reactivity: a C4-iodo substituent and a C3-methoxymethyl (MOM) protected hydroxyl group.

This configuration allows for a sequential and highly controlled elaboration of the pyridine core. The iodine atom serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[2] Concurrently, the MOM ether provides robust protection for the adjacent hydroxyl group, which can be selectively unveiled post-coupling to explore crucial structure-activity relationships (SAR) or to serve as a key pharmacophoric element. This guide provides a technical overview of the synthesis, reactivity, and strategic applications of this key intermediate in the synthesis of complex, biologically active molecules.

Physicochemical Properties

A summary of the key properties of 4-Iodo-3-(methoxymethoxy)pyridine is provided below.

| Property | Value |

| CAS Number | 81245-27-4[3][4] |

| Molecular Formula | C₇H₈INO₂[3] |

| Molecular Weight | 265.05 g/mol [3] |

| Appearance | Solid |

| Melting Point | 62.5-65 °C[3] |

| Storage Conditions | 2-8°C[3] |

Synthesis and Strategic Considerations

The preparation of 4-Iodo-3-(methoxymethoxy)pyridine is a straightforward two-step process starting from the commercially available 3-hydroxypyridine. The logic behind this sequence is crucial for ensuring high yields and purity.

Caption: Synthetic route to 4-Iodo-3-(methoxymethoxy)pyridine.

Step 1: Electrophilic Iodination of 3-Hydroxypyridine

The first step involves the regioselective iodination of 3-hydroxypyridine at the C4 position. The hydroxyl group is an activating, ortho-, para-director. In the acidic conditions often used for halogenation, the pyridine nitrogen is protonated, further directing electrophilic attack to the C4 and C6 positions. Steric hindrance from the hydroxyl group can favor substitution at the C4 position.

Experimental Protocol: Synthesis of 4-Iodo-3-hydroxypyridine

-

To a stirred solution of 3-hydroxypyridine (1.0 equiv) in a suitable solvent (e.g., water or acetic acid), add the iodinating agent. N-Iodosuccinimide (NIS) is a common choice, though other methods using iodine in the presence of an oxidant can also be employed.

-

The reaction mixture is typically stirred at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is quenched, often by the addition of a reducing agent like sodium thiosulfate solution to remove any excess iodine.

-

The pH is adjusted with a base (e.g., sodium bicarbonate) to precipitate the product.

-

The crude 4-Iodo-3-hydroxypyridine[5] is collected by filtration, washed with water, and dried. It can be used in the next step with or without further purification.

Step 2: Protection of the Hydroxyl Group

With the iodine in place, the hydroxyl group is protected to prevent it from interfering with subsequent organometallic coupling reactions. The methoxymethyl (MOM) group is an ideal choice as it is stable under the basic and nucleophilic conditions of many cross-coupling reactions but can be removed under mild acidic conditions.[6]

Experimental Protocol: Synthesis of 4-Iodo-3-(methoxymethoxy)pyridine

-

Suspend 4-Iodo-3-hydroxypyridine (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH) (1.2-1.5 equiv), and stir the mixture at 0 °C.

-

Slowly add chloromethyl methyl ether (MOMCl) (1.1-1.3 equiv) to the suspension. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 4-Iodo-3-(methoxymethoxy)pyridine.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling

The C4-iodo substituent is the primary reactive site for building molecular complexity. Its high reactivity in the oxidative addition step of palladium catalytic cycles makes it an excellent substrate for a variety of cross-coupling reactions.[7][8]

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[9][10] In medicinal chemistry, this reaction is invaluable for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent motifs in kinase inhibitors and other targeted therapies.

Workflow & Causality: The reaction involves an organoboron species (typically a boronic acid or ester) and an organohalide. A palladium(0) catalyst undergoes oxidative addition into the C-I bond. Transmetalation with the boronate species (activated by a base) followed by reductive elimination yields the coupled product and regenerates the catalyst.[10][11] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation or homo-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 4-Iodo-3-(methoxymethoxy)pyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd precursor like Pd₂(dba)₃ and a ligand like SPhos.

-

Add a base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equiv).

-

Add a solvent system, commonly a mixture of an organic solvent like dioxane, THF, or DME, and water.

-

Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture, typically between 80-100 °C, under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 4-aryl-3-(methoxymethoxy)pyridine product.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is crucial for introducing alkynyl linkers, which can be used to probe binding pockets, or as versatile functional handles for subsequent transformations like "click chemistry" (azide-alkyne cycloadditions) or reduction to alkenes or alkanes.[7]

Workflow & Causality: This reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[8][12] The palladium catalyst activates the aryl iodide via oxidative addition, while the copper co-catalyst reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine or DIPEA) to form a copper acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to furnish the coupled product.[8] Copper-free variants also exist to avoid potential issues with copper contamination in biological assays.[13]

Experimental Protocol: Sonogashira Coupling

-

In a dry Schlenk flask under an inert atmosphere, dissolve 4-Iodo-3-(methoxymethoxy)pyridine (1.0 equiv) in an anhydrous solvent such as THF or DMF.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add an amine base, which often serves as part of the solvent system (e.g., triethylamine, DIPEA, 2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography to isolate the 4-alkynyl-3-(methoxymethoxy)pyridine.

The Strategic Payoff: Deprotection and Final Functionalization

After the core scaffold has been assembled via cross-coupling, the final and often most critical step is the deprotection of the MOM ether to reveal the 3-hydroxyl group. This phenol is frequently a key pharmacophoric feature, acting as a hydrogen bond donor or acceptor to interact with protein targets.

Caption: Unveiling the pharmacophore via MOM deprotection.

Deprotection Methodologies: The MOM ether is labile to acidic conditions. The choice of acid is dictated by the sensitivity of other functional groups in the molecule.

| Reagent | Conditions | Comments |

| HCl / MeOH | Methanolic HCl, rt | Common, effective, but can be too harsh for some substrates. |

| TFA / DCM | Trifluoroacetic acid in CH₂Cl₂, rt | Strong acid, effective for stubborn MOM ethers. |

| p-TsOH | p-Toluenesulfonic acid in MeOH, rt | Milder solid acid, can be used solvent-free.[14] |

| TMSOTf / 2,2'-Bipyridyl | Trimethylsilyl triflate and a scavenger | Mild, nearly neutral conditions, good chemoselectivity.[6][15] |

| ZnBr₂ / n-PrSH | Lewis acid with a soft nucleophile | Rapid and selective deprotection.[16] |

Experimental Protocol: Acid-Catalyzed MOM Deprotection

-

Dissolve the MOM-protected substrate (1.0 equiv) in a suitable solvent, such as methanol or dichloromethane.

-

Add a catalytic or stoichiometric amount of an acid (e.g., 2M HCl in ether, or p-TsOH).

-

Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material and the appearance of the more polar product spot.

-

Once the reaction is complete, quench by adding a mild base, such as saturated aqueous sodium bicarbonate solution, until the mixture is neutral or slightly basic.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final 3-hydroxypyridine derivative can be purified by crystallization or column chromatography.

Conclusion

4-Iodo-3-(methoxymethoxy)pyridine is a testament to the power of strategic functionalization in chemical synthesis. It provides a robust and flexible platform for medicinal chemists to rapidly generate libraries of complex substituted pyridines. By leveraging the reliable and well-understood chemistry of palladium-catalyzed cross-coupling at the iodo position, followed by the straightforward deprotection of the MOM ether, researchers can efficiently access novel chemical entities. The ability to independently manipulate these two positions allows for systematic exploration of structure-activity relationships, ultimately accelerating the journey from a synthetic building block to a potential therapeutic agent.

References

-

Remarkable effect of 2,2′-bipyridyl: Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). (2025). ResearchGate. Available at: [Link]

-

4-Iodo-3-(methoxymethoxy)pyridine. MySkinRecipes. Available at: [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2014). ResearchGate. Available at: [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). Molecules. Available at: [Link]

-

A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (2012). Bentham Science. Available at: [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]

-

Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. (1996). Synthetic Communications. Available at: [Link]

-

Pyridine, 3-iodo-4-methoxy-. Pipzine Chemicals. Available at: [Link]

-

MOM Ethers. Organic Chemistry Portal. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

- Synthesis method of 3,5-diiodine-4-hydroxypyridine. Google Patents.

- Synthesis of 3, 5-dibromo-4-iodopyridine. Google Patents.

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

3-hydroxypyridine. The Good Scents Company. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2019). RSC Advances. Available at: [Link]

-

European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. chempanda.com [chempanda.com]

- 3. 4-Iodo-3-(methoxymethoxy)pyridine [myskinrecipes.com]

- 4. 81245-27-4|4-Iodo-3-(methoxymethoxy)pyridine|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of 4-Iodo-3-(methoxymethoxy)pyridine

Executive Summary

Compound: 4-Iodo-3-(methoxymethoxy)pyridine CAS: 81245-27-4 Molecular Formula: C₇H₈INO₂ Molecular Weight: 265.05 g/mol [1]

This guide provides a technical analysis of the solubility thermodynamics and solvent compatibility for 4-Iodo-3-(methoxymethoxy)pyridine , a critical halogenated heterocyclic intermediate. Widely employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), its handling requires a precise understanding of the interplay between the lipophilic iodopyridine core and the polar, acid-labile methoxymethoxy (MOM) protecting group.

Part 1: Molecular Analysis & Solubility Mechanics

To predict and manipulate the solubility of this compound without relying on trial-and-error, one must understand the competing intermolecular forces at play.

Structural Determinants

-

The Pyridine Core: The nitrogen atom provides a dipole moment and hydrogen bond acceptance capability, rendering the molecule soluble in polar aprotic solvents.

-

The Iodine Substituent (C-4): A large, polarizable, lipophilic halogen. It increases the molecule's dispersion forces (London forces), enhancing solubility in chlorinated solvents and moderately non-polar aromatics, while decreasing water solubility.

-

The MOM Group (C-3): The methoxymethoxy moiety (-OCH₂OCH₃) is an acetal. It adds significant polarity and oxygen lone pairs for coordination but is stable only under basic or neutral conditions. It acts as a solubilizing tag in etheral solvents (THF, Dioxane).

The "Like Dissolves Like" Balance

The molecule exhibits an amphiphilic character biased towards lipophilicity. It is too lipophilic for pure aqueous media but sufficiently polar to resist dissolution in aliphatic hydrocarbons (pentane/hexanes) without a co-solvent.

Part 2: Solvent Compatibility Matrix

The following data summarizes the solubility profile based on standard laboratory concentrations (0.1 M – 1.0 M) used in synthesis and purification.

Quantitative Solubility Classes

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent match for the polarizable iodine and aromatic ring. Preferred for extraction. |

| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | High (>100 mg/mL) | Dipole-dipole interactions dominate. MOM group oxygens coordinate well with cations in these solvents. Preferred for reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Heat often required) | Soluble due to H-bonding with Pyridine-N and MOM-O. Solubility drops significantly with decreasing temperature. Preferred for crystallization. |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for silica gel chromatography. Often used in 20-50% mixtures with hexanes. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Poor / Insoluble | Lacks sufficient polarity to overcome the crystal lattice energy of the solid. Used as an anti-solvent. |

| Water | Water | Insoluble | The hydrophobic iodine and aromatic ring override the polarity of the MOM group. |

Critical Warning (Acid Sensitivity): The MOM group is an acetal and is susceptible to hydrolysis in acidic environments. Avoid using acidified chloroform (which can form HCl over time) or protic solvents with acidic additives unless deprotection is intended.

Part 3: Applied Experimental Protocols

Protocol A: Optimal Dissolution for Cross-Coupling Reactions

Context: Preparing a solution for a Suzuki or Sonogashira coupling.

Objective: Create a stable 0.5 M solution in an anhydrous solvent.

-

Solvent Selection: Choose Anhydrous THF or 1,4-Dioxane . These ethers stabilize the MOM group and coordinate with Palladium catalysts, preventing aggregation. DMF is a secondary choice if higher temperatures (>100°C) are required.

-

Degassing: Prior to adding the solid, sparge the solvent with Argon for 15 minutes. Dissolved oxygen can promote oxidative degradation of the iodide.

-

Dissolution:

-

Weigh the required amount of 4-Iodo-3-(methoxymethoxy)pyridine.

-

Add the solvent slowly with gentle stirring at room temperature (25°C).

-

Observation: The solid should dissolve rapidly. If turbidity persists, sonicate for 30 seconds.

-

-

Validation: The solution should be clear and colorless to pale yellow. Darkening indicates iodine liberation (decomposition).

Protocol B: Purification via Anti-Solvent Recrystallization

Context: Purifying crude material after workup.

Principle: Utilizing the differential solubility between Ethyl Acetate (Good solvent) and Hexanes (Anti-solvent).

-

Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Precipitation: Remove from heat. While stirring, dropwise add Hexanes until a persistent cloudiness (turbidity) appears.

-

Nucleation: Add a few drops of Ethyl Acetate to clear the solution, then let it cool slowly to room temperature, then to 4°C.

-

Collection: Filter the resulting crystals and wash with cold 10% EtOAc/Hexanes.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for solvent selection during the processing of 4-Iodo-3-(methoxymethoxy)pyridine.

Caption: Decision matrix for solvent selection in synthesis and purification workflows, highlighting critical stability checkpoints.

References

-

Organic Chemistry Portal. (2023). Synthesis of Pyridines and Pyridine Derivatives. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referenced for MOM group stability and solvent compatibility).[2]

-

National Institute of Standards and Technology (NIST). (2023). Pyridine Derivative Properties. NIST WebBook. Retrieved from [Link]

Sources

Commercial suppliers and price trends for 4-Iodo-3-(methoxymethoxy)pyridine

Executive Summary: The "Pivot" Scaffold

4-Iodo-3-(methoxymethoxy)pyridine (CAS: 81245-27-4 ) is not a commodity chemical; it is a high-precision "pivot scaffold" used in late-stage medicinal chemistry. Its structural value lies in its orthogonality :

-

The 4-Iodo motif: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid expansion of the pyridine ring at the para position relative to the nitrogen.

-

The 3-MOM ether: A robust protecting group for the 3-hydroxyl moiety. It directs metalation, improves solubility compared to the free phenol, and is orthogonal to basic coupling conditions, yet easily removed with mild acid.

This guide synthesizes current market data with a validated technical workflow for synthesizing, verifying, and utilizing this compound in drug discovery.

Market Intelligence: Supply Chain & Price Trends

Supplier Landscape

This compound is classified as a Tier 3 Specialty Intermediate . It is rarely held in multi-kilogram stock; most suppliers offer it on a "Make-to-Order" or small-scale catalog basis.

| Supplier Tier | Representative Vendors | Availability Profile | Risk Factor |

| Tier 1 (Originators) | Combi-Blocks, Enamine, WuXi AppTec | Gram-scale in stock; Kg-scale < 4 weeks. | Low. High batch consistency. |

| Tier 2 (Aggregators) | Fisher Scientific, Sigma-Aldrich (via Marketplaces) | Often drop-shipped; longer lead times (2-6 weeks). | Medium. Reliance on third-party stock. |

| Tier 3 (Boutique) | BLD Pharm, AChemBlock, ChemSpace | Variable. Good for spot-buying < 1g. | High. Purity validation required. |

Price Trend Analysis (2023-2024)

Pricing for 4-Iodo-3-(methoxymethoxy)pyridine follows an inverse-power law typical of lithiation-derived intermediates.

-

Research Scale (100 mg - 1 g): Extremely high unit cost due to the labor-intensive cryogenic synthesis required.

-

Current Market Average:$140 - $180 USD per 100 mg .

-

Implied Per-Gram Cost: ~$1,400/g (Retail).

-

-

Process Scale (10 g - 100 g): Significant economies of scale kick in.

-

Estimated Custom Quote:$250 - $400 USD per gram .

-

-

Trend Forecast: Prices remain stable but high . The cost driver is not raw materials (pyridine is cheap), but the cryogenic energy and organolithium reagents (n-BuLi/LDA) required for its production.

Technical Deep Dive: Synthesis & Architecture

If commercial lead times are prohibitive, or if cost-modeling suggests internal synthesis, the following "Blocked-DoM" (Directed Ortho Metalation) route is the industry gold standard for regiochemical purity.

The Regioselectivity Challenge

Direct lithiation of 3-(methoxymethoxy)pyridine typically occurs at C-2 (the position between nitrogen and oxygen) due to the inductive effect of the nitrogen and coordination by the MOM group. To access the C-4 position (for the 4-iodo target), one must either use a bulky base (lower yield) or, more reliably, block the C-2 position .

Validated Synthesis Workflow (The "Blocked" Route)

-

Step 1: C-2 Blocking. Lithiation of 3-(MOM)pyridine with n-BuLi followed by TMSCl quench yields 2-(trimethylsilyl)-3-(methoxymethoxy)pyridine .

-

Step 2: C-4 Functionalization. A second lithiation (using LDA or n-BuLi) is now forced to the C-4 position. Quenching with Iodine (

) installs the iodide. -

Step 3: Deprotection. Removal of the TMS group (fluoride source or acid) yields the target.

Figure 1: The "Blocked" Directed Ortho Metalation (DoM) strategy ensures <95% regioselectivity for the C-4 isomer.

Experimental Protocols

Protocol A: Quality Control & Validation

Before using a commercial batch in a precious coupling reaction, validate the regiochemistry. The 4-iodo isomer has a distinct splitting pattern compared to the 2-iodo isomer.

-

1H NMR (400 MHz, CDCl3):

-

MOM Group: Look for a sharp singlet at δ ~5.25 ppm (2H, -OCH2O-) and δ ~3.50 ppm (3H, -OCH3).

-

Pyridine Ring:

-

H-2: Singlet or narrow doublet at δ ~8.3-8.4 ppm (Deshielded by N and O). Note: If this is a doublet with J~5Hz, you may have the 2-iodo isomer (H-6 coupling).

-

H-6: Doublet at δ ~8.0 ppm (

Hz). -

H-5: Doublet at δ ~7.6 ppm (

Hz).

-

-

-

Key Differentiator: The H-2 proton is the tell-tale sign. In the 2-iodo isomer, H-2 is absent. In the 4-iodo isomer, H-2 is present and is a singlet (or finely split).

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized to prevent premature cleavage of the MOM group while activating the C-I bond.

-

Reagents:

-

Substrate: 4-Iodo-3-(methoxymethoxy)pyridine (1.0 equiv).

-

Boronic Acid:

(1.2 equiv). -

Catalyst:

(5 mol%). Note: Avoid acidic Pd sources. -

Base:

(3.0 equiv, 2M aqueous). -

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Combine substrate, boronic acid, and catalyst in a microwave vial.

-

Seal and purge with Argon for 5 minutes.

-

Add degassed Dioxane and aqueous Base via syringe.

-

Heat to 80°C for 4-12 hours (or 100°C microwave for 1 hour).

-

Checkpoint: Monitor by LCMS. The Iodine is highly reactive; conversion should be rapid.

-

-

Workup: Dilute with EtOAc, wash with brine. The MOM group remains intact under these basic conditions.

Protocol C: MOM Deprotection (Post-Coupling)

To reveal the 3-hydroxyl group (e.g., for hydrogen bonding in a kinase pocket):

-

Conditions: Dissolve the coupled product in MeOH .

-

Acid: Add 4M HCl in Dioxane (5-10 equiv) or concentrated aqueous HCl (dropwise).

-

Reaction: Stir at RT for 1-2 hours. Warning: Heating may degrade the pyridine ring if electron-rich.

-

Neutralization: Quench with solid

before extraction to recover the free 3-hydroxypyridine.

Decision Matrix: Buy vs. Make

Figure 2: Strategic sourcing decision tree based on project scale.

References

-

Regioselective Lithiation of 3-Alkoxypyridines

- Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.

-

Commercial Sourcing Data

-

Combi-Blocks Product Catalog. "Pyridine Building Blocks." Accessed Oct 2023.

-

BLD Pharm Product Data. "4-Iodo-3-(methoxymethoxy)pyridine CAS 81245-27-4."

-

- MOM Group Properties & Deprotection: Greene, T. W., Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard protocols for MOM stability and removal).

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3-(methoxymethoxy)pyridine

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has become indispensable in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[2] The resulting aryl alkynes and conjugated enynes are prevalent motifs in a myriad of biologically active compounds and functional materials.[3]

This guide focuses on the application of the Sonogashira coupling to a specific and valuable building block: 4-iodo-3-(methoxymethoxy)pyridine. This substrate is of particular interest in drug discovery due to the prevalence of the pyridine scaffold in medicinal chemistry. The methoxymethyl (MOM) ether serves as a robust protecting group for the 3-hydroxy functionality, allowing for selective alkynylation at the 4-position. The resulting 4-alkynyl-3-(methoxymethoxy)pyridine derivatives are versatile intermediates, primed for further elaboration into novel kinase inhibitors, protease inhibitors, and other therapeutic agents.

This document provides a detailed exploration of the mechanistic underpinnings of the Sonogashira reaction, a comprehensive, step-by-step protocol for the coupling of 4-iodo-3-(methoxymethoxy)pyridine, and expert insights into reaction optimization and troubleshooting.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The classical Sonogashira coupling operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While copper-free versions of the reaction exist, the co-catalyzed pathway is often employed for its efficiency at milder temperatures.[2][5]

The Palladium Cycle: The primary catalytic cycle is driven by a palladium(0) species. It commences with the oxidative addition of the aryl halide (in our case, 4-iodo-3-(methoxymethoxy)pyridine) to the Pd(0) complex, forming a Pd(II) intermediate. This step is generally the rate-determining step for less reactive halides, but with aryl iodides, it is typically facile.[6]

The Copper Cycle: Concurrently, the copper(I) co-catalyst activates the terminal alkyne. In the presence of a base (commonly an amine), the terminal alkyne is deprotonated, and a copper(I) acetylide is formed.[4] This copper acetylide is a more potent nucleophile than the alkyne itself.

Transmetalation and Reductive Elimination: The pivotal transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired alkynylpyridine product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[6]

The amine base plays a dual role in this process: it acts as a solvent and neutralizes the hydrogen halide byproduct generated during the reaction.[2]

Experimental Protocol: Sonogashira Coupling of 4-Iodo-3-(methoxymethoxy)pyridine

This protocol provides a general and robust starting point for the Sonogashira coupling of 4-iodo-3-(methoxymethoxy)pyridine with a terminal alkyne. Optimization may be required for specific alkyne substrates.

1. Materials and Reagents:

-

Aryl Halide: 4-Iodo-3-(methoxymethoxy)pyridine

-

Alkyne: Terminal alkyne of choice (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)

-

Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper Co-catalyst: Copper(I) iodide (CuI)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or 1,4-Dioxane.

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

2. Equipment:

-

Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert gas manifold (Schlenk line)

-

Syringes and needles for reagent transfer

-

Heating mantle or oil bath with temperature control

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Column chromatography setup

3. Reaction Setup and Execution:

-

Inert Atmosphere is Crucial: All steps should be performed under an inert atmosphere of nitrogen or argon to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.[7]

-

Degassing Solvents: Solvents should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodo-3-(methoxymethoxy)pyridine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

-

Add the degassed solvent (e.g., DMF, approximately 0.1-0.2 M concentration relative to the aryl halide).

-

Add the degassed amine base (e.g., Et₃N, 2-3 eq.).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

-

Slowly add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) depending on the reactivity of the alkyne. Aryl iodides are generally reactive enough for coupling at room temperature.[2]

-

Monitor the reaction progress by TLC until the starting aryl iodide is consumed (typically 2-24 hours).

4. Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues and amine salts.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Optimization and Key Parameters

The success of the Sonogashira coupling can be highly dependent on the careful selection and optimization of several key parameters.

| Parameter | Recommended Conditions & Rationale | Potential Issues & Solutions |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%). Pd(II) precatalysts are often more stable. | Catalyst Decomposition (black precipitate): Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. |

| Copper Co-catalyst | CuI (1-3 mol%). Essential for activating the alkyne and accelerating the reaction. | Glaser Homocoupling: Minimize by maintaining a strict inert atmosphere. Consider copper-free protocols if homocoupling is a persistent issue. |

| Base | Et₃N or DIPEA (2-3 eq.). Acts as a base to deprotonate the alkyne and neutralize the HX byproduct. | Incomplete Reaction: Ensure the base is dry and used in sufficient excess. |

| Solvent | DMF, THF, 1,4-Dioxane. Must be anhydrous and degassed. DMF can often enhance reaction rates.[8] | Low Solubility/Reactivity: A more polar solvent like DMF can be beneficial. Co-solvents may also be employed. |

| Temperature | Room temperature to 60 °C. Aryl iodides are highly reactive and often do not require high temperatures. | Slow Reaction: Gentle heating can increase the rate, but may also promote side reactions. |

| MOM Protecting Group | The MOM group is generally stable under the basic conditions of the Sonogashira reaction. | Potential Cleavage: Avoid strongly acidic workup conditions. MOM ethers are sensitive to strong acids.[9] |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst, poor quality reagents, presence of oxygen. | Use a fresh batch of palladium and copper catalysts. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to impurities, oxygen, or inappropriate solvent/temperature. | Improve inert atmosphere techniques. Purify starting materials. Consider a different solvent. |

| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen, which promotes the oxidative dimerization of the copper acetylide. | Rigorously exclude oxygen by using Schlenk techniques and degassed solvents. Alternatively, explore copper-free Sonogashira protocols.[5] |

| Recovery of Starting Aryl Halide | Insufficient catalyst activity, low reaction temperature, or a particularly unreactive alkyne. | Increase catalyst loading slightly. Gently heat the reaction. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[4] |

Conclusion

The Sonogashira coupling of 4-iodo-3-(methoxymethoxy)pyridine is a highly effective method for the synthesis of valuable alkynylpyridine intermediates. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can achieve high yields and purity. The protocol and insights provided herein serve as a robust foundation for the successful application of this pivotal cross-coupling reaction in the pursuit of novel chemical entities for drug discovery and development.

References

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved from [Link]

-

Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. (2021). ACS Publications. Retrieved from [Link]

-

A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). MDPI. Retrieved from [Link]

-

Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube. Retrieved from [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]

-

Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). PMC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. books.lucp.net [books.lucp.net]

- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

Regioselective lithiation and trapping of 3-(methoxymethoxy)pyridine

Topic: Regioselective Lithiation and Trapping of 3-(Methoxymethoxy)pyridine

Introduction: Strategic Functionalization of the Pyridine Scaffold

The pyridine ring is a cornerstone motif in medicinal chemistry and drug development, present in numerous FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The precise introduction of substituents onto the pyridine core is therefore of paramount importance for modulating pharmacological activity. Among the various methods for pyridine functionalization, Directed ortho-Metalation (DoM) stands out as a powerful and regioselective strategy.[2][3]

This application note provides a detailed guide to the regioselective lithiation of 3-(methoxymethoxy)pyridine at the C4 position. The methoxymethyl (MOM) ether serves a dual role: it protects the hydroxyl group, which would otherwise be deprotonated by the organolithium base, and it acts as a potent Directed Metalation Group (DMG).[3][4] This protocol offers a reliable and high-yielding pathway to 4-substituted-3-(methoxymethoxy)pyridines, which are valuable intermediates for the synthesis of polysubstituted 3-hydroxypyridines after a straightforward deprotection step.

Mechanism: The Role of the Directed Metalation Group (DMG)

Directed ortho-metalation is a kinetically controlled process that leverages the coordinating ability of a Lewis basic functional group on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position.[2][5]

In the case of 3-(methoxymethoxy)pyridine, the oxygen atoms of the MOM ether act as a Lewis basic site. When an organolithium reagent like n-butyllithium (n-BuLi) is introduced, it forms a pre-lithiation complex with the MOM group.[2] This complexation brings the highly basic butyl anion into close proximity to the C4 proton, facilitating its abstraction over the other ring protons (C2, C5, C6). This "Complex Induced Proximity Effect" (CIPE) is the cornerstone of the reaction's high regioselectivity.[6]

The reaction is typically performed at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[1][5] These conditions are crucial to prevent side reactions, such as the nucleophilic addition of the organolithium reagent to the pyridine ring, and to ensure the stability of the resulting 4-lithio-3-(methoxymethoxy)pyridine intermediate.[5][7] Once formed, this potent nucleophile can be trapped in situ by a wide variety of electrophiles to install a diverse array of functional groups at the C4 position.

Mechanistic Pathway Diagram

Caption: Directed ortho-metalation (DoM) of 3-(methoxymethoxy)pyridine.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Lithiation and Trapping

This protocol details the general method for the C4-lithiation of 3-(methoxymethoxy)pyridine and subsequent quenching with an electrophile.

Materials:

-

3-(Methoxymethoxy)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

-

Electrophile (e.g., N,N-dimethylformamide, iodine, benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup:

-

Place a magnetic stir bar in an oven-dried round-bottom flask and seal it with a rubber septum.

-

Assemble the flask on a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anhydrous, inert atmosphere.

-

Using a syringe, add anhydrous THF to the flask. Cool the solvent to -78 °C in a dry ice/acetone bath.

-

-

Substrate Addition:

-

Add 3-(methoxymethoxy)pyridine (1.0 equivalent) dropwise to the cold THF with stirring.

-

-

Lithiation:

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the reaction mixture via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

-

-

Electrophilic Quench:

-

Dissolve the chosen electrophile (1.2-1.5 equivalents) in a small amount of anhydrous THF.

-

Add the electrophile solution dropwise to the lithiated pyridine solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature over several hours or overnight.

-

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-substituted-3-(methoxymethoxy)pyridine.

-

Workflow Diagram

Caption: Experimental workflow for regioselective lithiation and trapping.

Protocol 2: Deprotection of the MOM Group

The MOM ether can be readily cleaved under acidic conditions to reveal the 3-hydroxypyridine.

Materials:

-

4-Substituted-3-(methoxymethoxy)pyridine

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the MOM-protected pyridine (1.0 equivalent) in methanol.

-

Add a catalytic amount of concentrated HCl (e.g., 3-5 drops) or use a solution of HCl in an organic solvent.

-

-

Deprotection:

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

-

Workup:

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sulfate, filter, and concentrate to yield the deprotected 3-hydroxypyridine. Further purification may be performed if necessary.[8][9][10]

-

Data and Expected Results

The regioselective lithiation of 3-alkoxypyridines followed by trapping with various electrophiles is a well-established and high-yielding transformation. The following table summarizes representative results for the trapping of lithiated 3-substituted pyridines, which serve as excellent models for the reactivity of 4-lithio-3-(methoxymethoxy)pyridine.

| Entry | Substrate | Lithiating Agent | Electrophile (E+) | Product (at C4) | Yield (%) | Reference |

| 1 | 3-Chloropyridine | LDA | (CH₃)₃SiCl | -Si(CH₃)₃ | 96 | [11] |

| 2 | 3-Chloropyridine | LDA | I₂ | -I | 75 | [11] |

| 3 | 3-Chloropyridine | LDA | PhCHO | -CH(OH)Ph | 88 | [11] |

| 4 | 3-Bromopyridine | LDA | ZnCl₂, then Ph-I | -Ph | 78 | [2] |

| 5 | N-Boc-3-aminopyridine | s-BuLi/TMEDA | DMF | -CHO | 85 | [1] |

| 6 | 3-Methoxypyridine | Mesityllithium | DMF | -CHO | 85 | [2] |

Note: Yields are highly dependent on the specific substrate, purity of reagents, and strict adherence to anhydrous and anaerobic conditions.

Troubleshooting and Key Considerations

-

Low or No Yield: The most common issue is the presence of moisture or oxygen, which will quench the organolithium reagent and the lithiated intermediate. Ensure all glassware is rigorously dried and the reaction is performed under a robust inert atmosphere. The quality and titration of the organolithium reagent are also critical.

-

Poor Regioselectivity: While the MOM group is a strong C4 director, using less hindered bases like n-BuLi can sometimes lead to competitive lithiation at C2, especially if the reaction is allowed to warm. Using bulkier bases like sec-BuLi or lithium amides (LDA, LiTMP) can enhance C4 selectivity but may require longer reaction times or additives.[5]

-

Side Reactions: Nucleophilic addition of n-BuLi to the pyridine C6 or C2 positions is a potential side reaction.[7] Maintaining a low temperature (-78 °C) throughout the lithiation and trapping steps is essential to minimize this pathway.

-

Electrophile Compatibility: Highly acidic protons on the electrophile will be deprotonated by the lithiated pyridine. Ensure the chosen electrophile is compatible with the strongly basic conditions.

Conclusion

The directed ortho-metalation of 3-(methoxymethoxy)pyridine is a highly effective and regioselective method for the synthesis of 4-substituted-3-hydroxypyridine precursors. The protocol's success hinges on the careful control of reaction parameters, particularly temperature and the exclusion of atmospheric moisture and oxygen. By leveraging the directing power of the MOM group, researchers can access a wide range of functionalized pyridine building blocks crucial for the advancement of drug discovery and development programs.

References

-

Snieckus, V. Directed Ortho Metalation. Toluene- and Furan-Stabilized Carbanions. Chem. Rev.1990 , 90 (6), 879–933. [Link]

-

Anderson, B. A.; Wyrick, S. D.; Smee, D. F.; Boykin, D. W. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC2021 , (v), 57-72. [Link]

-

Kattuboina, A.; Li, G. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Tetrahedron Lett.2008 , 49 (7), 1265-1267. [Link]

-

"MOM Deprotection." Reddit, r/OrganicChemistry community discussion, May 19, 2024. [Link]

-

Power, M.; Alcock, E. Organolithium Bases in flow chemistry: a review. Org. Process Res. Dev.2020 . [Link]

-

Myers, A. G. Directed Ortho Metalation. Harvard University Chemistry 115 Handout. [Link]

-

Cauvain, N.; Marrot, J.; Couty, F.; Fressigné, C.; Maddaluno, J. Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. J. Am. Chem. Soc.2010 , 132 (9), 3146–3155. [Link]

-

Knochel, P.; Mosrin, M.; Baron, O. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Z. Naturforsch. B2013 , 68 (4), 411-422. [Link]

-

Siegel, D.; Medley, J. W. Directed Ortho Metalation Guide. Scribd. [Link]

-

Akahoshi, F.; Ashimori, A. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Asian J. Org. Chem.2019 , 8 (7), 996-1000. [Link]

-

Ciriminna, R.; Pandarus, V.; Béland, F.; Pagliaro, M. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chem. Rev.2014 , 114 (15), 7348-7370. [Link]

-

Baran, P. S. Directed Metalation: A Survival Guide. Scripps Research. [Link]

-

Bailey, W. F. Optimization of Organolithium Reactions. Org. Process Res. Dev.2004 , 8 (3), 424–431. [Link]

-

Al-Hiti, G. A.; Smith, K. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES2015 , 91 (3), 478-508. [Link]

-

Haas, D.; Hammann, J. M.; Knochel, P. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chem. Sci.2017 , 8 (1), 793-797. [Link]

-

Gribble, G. W.; Saulnier, M. G. REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. Tetrahedron Lett.1980 , 21 (42), 4137-4140. [Link]

-

Amar Equipment. Lithiation in Flow: n-Butyl Lithiation and electrophile addition. Amar Equipment Pvt. Ltd.[Link]

-

"Regarding reaction conditions with nBuLi." Reddit, r/chemistry community discussion, April 28, 2016. [Link]

-

DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace Institutional Repository. [Link]

-

Wang, Z.; Liu, T.; Shang, J.; Wang, L. Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries. STAR Protoc.2022 , 3 (4), 101831. [Link]

-

Gribble, G. W.; Saulnier, M. G. Regioselective ortho-lithiation of halopyridines. Syntheses of ortho-disubstituted pyridines and a convenient generation of 3,4-pyridyne. J. Org. Chem.1983 , 48 (5), 703–706. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. znaturforsch.com [znaturforsch.com]

- 3. scribd.com [scribd.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Iodopyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 4-iodopyridines. The unique electronic properties of the pyridine ring can introduce complexities not always seen with standard aryl halides. This resource provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you overcome low yields and other common issues.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and problems encountered when working with 4-iodopyridines in Suzuki couplings.

Q1: My Suzuki reaction with 4-iodopyridine is giving a very low yield, or it's not working at all. What are the most likely causes?

Low or no yield in the Suzuki coupling of 4-iodopyridine can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, side reactions such as protodeiodination of the starting material or protodeboronation of the boronic acid coupling partner can consume your reagents.[2][3][4] Careful selection of the catalyst, ligand, base, and solvent system is crucial to mitigate these issues.

Q2: I'm observing a significant amount of a byproduct that corresponds to my starting boronic acid without the boronic acid group. What is this, and how can I prevent it?

This byproduct is the result of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3] This process is often accelerated by high temperatures, prolonged reaction times, and the presence of water.[3] The choice of base can also significantly influence the rate of protodeboronation. To minimize this side reaction, consider using milder bases, shorter reaction times, or protecting the boronic acid as a boronate ester (e.g., a pinacol ester).

Q3: How do I know if my palladium catalyst is being "poisoned" by the pyridine?

Catalyst poisoning by the pyridine nitrogen is a common cause of reaction failure.[1] You might observe that the reaction starts but then stalls, or fails to go to completion. This is due to the strong coordination of the pyridine's lone pair of electrons to the palladium center, which can inhibit the catalytic cycle. Using bulky, electron-rich phosphine ligands can often overcome this issue by sterically shielding the palladium and promoting the desired catalytic steps.[5][6]

Q4: What are the best general starting conditions for a Suzuki coupling with 4-iodopyridine?

A good starting point for the Suzuki coupling of 4-iodopyridine is to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos or XPhos).[5][6] A common base to start with is K₂CO₃ or K₃PO₄.[7] A mixture of an organic solvent like dioxane or toluene with water is often effective.[8][9] However, optimal conditions are highly substrate-dependent, and screening of different catalysts, ligands, bases, and solvents is often necessary.[4][10]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting specific problems you may encounter.

Guide 1: Issue - Low or No Conversion of 4-Iodopyridine

If your starting 4-iodopyridine is not being consumed, the issue likely lies with the initial steps of the catalytic cycle, particularly oxidative addition.

Root Cause Analysis:

-

Catalyst Deactivation/Inhibition: As mentioned, the pyridine nitrogen can strongly coordinate with the palladium catalyst, hindering its activity.[1]

-

Inefficient Oxidative Addition: While the C-I bond is generally reactive, a poorly chosen catalyst/ligand system may not be effective. The oxidative addition is often the rate-determining step.[11]

-

Poor Reagent Quality: Degradation of the catalyst, ligand, or base can lead to inactivity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low conversion.

Experimental Protocols:

Protocol 1: Ligand Screening

-

Setup: In parallel reaction vials under an inert atmosphere, add 4-iodopyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

-

Catalyst/Ligand Addition: To each vial, add a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a different bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%).

-

Reaction: Add degassed solvent (e.g., dioxane/water 4:1), and heat the reactions at a set temperature (e.g., 80-100 °C).

-

Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to compare the rate of consumption of 4-iodopyridine.

Guide 2: Issue - Significant Side-Product Formation

The appearance of major byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.

Common Side Products and Their Causes:

| Side Product | Chemical Name | Likely Cause(s) | Mitigation Strategies |

| Pyridine | Protodeiodination | Presence of a hydrogen source and a reducing agent. Can be base or catalyst mediated.[4] | Use a less reactive base, lower reaction temperature, or screen different ligands. |

| Ar-H (from boronic acid) | Protodeboronation | Excess water, high temperature, prolonged reaction time, strong base.[2][3] | Use a milder base (e.g., K₂CO₃), anhydrous conditions with K₃PO₄, use a boronate ester, or shorten reaction time.[7] |

| Ar-Ar (from boronic acid) | Homocoupling | Presence of oxidants (e.g., air) or Pd(II) species in the reaction mixture. | Ensure rigorous degassing of solvents and use of an inert atmosphere. |

| (4-pyridyl)-(4-pyridyl) | Homocoupling | Similar to boronic acid homocoupling. | Rigorous inert atmosphere and careful choice of catalyst. |

Diagnostic Workflow for Side-Product Formation:

Caption: Diagnostic workflow for side-product formation.

Guide 3: Issue - Reaction is Inconsistent or Not Reproducible

Inconsistency often points to subtle variables that are not being adequately controlled.

Potential Sources of Irreproducibility:

-

Atmosphere Control: Incomplete removal of oxygen can lead to catalyst decomposition and homocoupling.

-

Solvent Quality: Water content can be critical, and impurities in the solvent can act as catalyst poisons.[12]

-

Base Quality: The hydration state and purity of the base can affect its activity. Grinding solid bases to a fine powder can improve consistency.[13]

-

Reagent Stability: Boronic acids, especially heteroaromatic ones, can be unstable and degrade upon storage.[4]

Protocol for Ensuring Reproducibility:

-

Rigorous Inert Atmosphere: Use a Schlenk line or a glovebox for setting up reactions. Ensure solvents are thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[14]

-

Use High-Purity Reagents: Use freshly opened or purified solvents. If using a solid base like K₃PO₄, consider drying it in an oven before use.

-

Boronic Acid Quality Check: If possible, check the purity of the boronic acid by NMR before use. Consider using more stable boronate esters (e.g., pinacol or MIDA esters).[15]

-

Standardized Procedure: Follow a consistent and detailed procedure for reagent addition and reaction setup.

III. Mechanistic Considerations for 4-Iodopyridine Suzuki Coupling

Understanding the catalytic cycle is key to rational troubleshooting.

Caption: Suzuki catalytic cycle with potential pitfalls for 4-iodopyridine.

The key challenges with 4-iodopyridine arise at several stages:

-

Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the Pd(0) catalyst, creating a stable but inactive complex that prevents entry into the catalytic cycle.[1]

-

Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. However, an overly strong base or excess water can promote protodeboronation.[3][16]

-

Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. Bulky, electron-rich ligands are known to facilitate this step.[5][17]

By systematically addressing each potential point of failure—from catalyst inhibition to unwanted side reactions—you can significantly improve the yield and reliability of your Suzuki coupling reactions with 4-iodopyridines.

IV. References

-

Suzuki reaction - Wikipedia. [Link]

-

Protodeboronation - Wikipedia. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

The Suzuki Reaction - Myers, Chem 115. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

-

How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

-

Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Acid-Catalyzed Cleavage of MOM Ethers from Pyridine Derivatives

Welcome to the technical support center for the acid-catalyzed deprotection of methoxymethyl (MOM) ethers from pyridine-containing molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this common yet sometimes challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this reaction, ensuring you can troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The MOM Group on Pyridine Derivatives

The methoxymethyl (MOM) ether is a popular choice for protecting hydroxyl groups on pyridine rings due to its stability under a range of non-acidic conditions. However, the inherent basicity of the pyridine nitrogen (pKa of pyridinium ion ~5.2) introduces a critical consideration during acid-catalyzed deprotection. The acid catalyst will first be sequestered by the pyridine nitrogen to form a pyridinium salt, meaning at least a stoichiometric amount of acid is required before any catalytic cleavage of the MOM ether can occur. This fundamental interaction underpins many of the challenges encountered in these reactions.

This guide will provide a detailed troubleshooting section in a question-and-answer format, frequently asked questions to solidify your understanding of the underlying principles, and robust experimental protocols.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to directly address specific problems you may be facing in the lab.

Question 1: My MOM deprotection is incomplete, even after extended reaction times. What is the likely cause and how can I fix it?

Answer:

Incomplete deprotection is the most common issue when working with pyridine derivatives and is almost always due to insufficient acid.

-

Causality: The basic nitrogen on the pyridine ring acts as a proton sink. It will react with your acid catalyst to form a pyridinium salt. If you are using a catalytic amount of acid (e.g., a few drops of concentrated HCl), it will be completely consumed by the pyridine, leaving no free acid to catalyze the cleavage of the MOM ether.

-

Solutions:

-

Increase Acid Stoichiometry: The simplest solution is to increase the amount of acid. A good starting point is to use at least 1.1 equivalents of acid relative to your pyridine substrate. For less reactive substrates or if you are still seeing incomplete reaction, increasing the acid to 2-5 equivalents may be necessary.

-

Choice of Acid: If you are using a weaker acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of deprotection. However, be mindful of potential side reactions at higher temperatures.

-

Monitor by TLC: Always monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

Question 2: My starting material is decomposing, and I am getting a low yield of the desired product. What is happening and what can I do?

Answer:

Substrate decomposition suggests that your reaction conditions are too harsh for other functional groups in your molecule.

-

Causality: The combination of strong acid and heat can lead to the degradation of sensitive functional groups or the pyridine ring itself, especially if it is electron-rich.

-

Solutions:

-

Lower the Temperature: If you are heating the reaction, try running it at room temperature or even 0 °C for a longer period.

-

Use a Milder Acid: Consider using a weaker Brønsted acid like PPTS or switching to a Lewis acid that can be used under milder conditions. Note that some Lewis acids can also be harsh, so careful selection is key.

-

Control Acid Addition: Add the acid slowly to the reaction mixture, especially if the reaction is exothermic.

-

Consider a Non-Acidic Method: If your substrate is extremely acid-sensitive, you may need to explore alternative deprotection methods, such as those employing silyl reagents like trimethylsilyl bromide (TMSBr).

-

Question 3: I am having difficulty with the work-up. After neutralizing the acid, I am struggling to extract my product.

Answer:

Work-up challenges with pyridine-containing compounds often stem from the properties of the pyridinium salt formed and the amphiphilic nature of the deprotected hydroxypyridine.

-

Causality: After neutralizing the reaction with a base (e.g., sodium bicarbonate), you will have the deprotected hydroxypyridine and the corresponding sodium salt of your acid catalyst (e.g., sodium chloride or sodium trifluoroacetate). The hydroxypyridine itself can be quite polar and may have significant water solubility, leading to poor partitioning into the organic layer.

-

Solutions:

-

Thorough Neutralization: Ensure you have added enough base to neutralize all the excess acid. Check the pH of the aqueous layer to be sure it is neutral or slightly basic (pH 7-8).

-

Use a More Polar Extraction Solvent: If your product is not extracting well into common solvents like ethyl acetate or dichloromethane, try a more polar solvent like a mixture of chloroform and isopropanol.

-

Saturate the Aqueous Layer with Salt: Before extraction, add a significant amount of solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase and can "salt out" your organic product, driving it into the organic layer.

-

Multiple Extractions: Perform multiple extractions (at least 3-5) with your organic solvent to ensure complete recovery of the product.

-

Question 4: My reaction is sluggish, and I suspect the substituents on my pyridine ring are to blame. How do electron-donating and electron-withdrawing groups affect the deprotection?

Answer:

The electronic nature of the pyridine ring can influence the reactivity of the MOM ether, although the primary factor is often the sequestration of the acid catalyst.

-

Causality:

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -Cl) decrease the basicity of the pyridine nitrogen. This is beneficial as less acid is required to protonate the ring, leaving more available to catalyze the deprotection. However, EWGs can also destabilize the carbocation-like transition state of the MOM cleavage, potentially slowing the reaction.

-

Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) increase the basicity of the pyridine nitrogen, requiring more acid to be used. However, they can stabilize the transition state of the MOM cleavage, potentially accelerating the reaction once sufficient acid is present.

-

-

Solutions:

-

For substrates with EWGs: You may be able to use slightly less acid, but the reaction might require longer times or gentle heating.

-

For substrates with EDGs: Be prepared to use a larger excess of acid to overcome the increased basicity of the pyridine nitrogen.

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed MOM deprotection?

A1: The reaction proceeds via a two-step mechanism. First, a proton from the acid catalyst protonates the ether oxygen of the MOM group that is further from the pyridine ring. This makes the methoxy group a good leaving group (methanol). The departure of methanol generates a resonance-stabilized oxocarbenium ion. This reactive intermediate is then attacked by water (or another nucleophile present in the reaction mixture) to form a hemiacetal. The hemiacetal is unstable and rapidly decomposes to yield the deprotected alcohol and formaldehyde.[1][2]

Q2: Which acid should I choose for my deprotection?

A2: The choice of acid depends on the stability of your substrate.

-

Hydrochloric Acid (HCl): A common and effective choice. It is typically used as a solution in water, methanol, or dioxane.

-